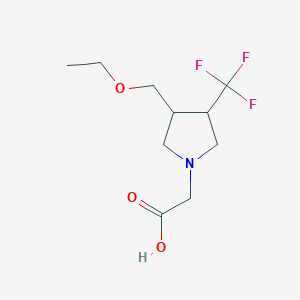
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid
描述
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H16F3NO3 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It’s known that the compound is involved in catalytic protodeboronation and photoinduced organocatalyzed cyclization . These processes suggest that the compound may interact with its targets through radical approaches and light-induced reactions .
Biochemical Pathways
The compound is involved in the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines . It also participates in the catalytic protodeboronation of pinacol boronic esters . These processes affect various biochemical pathways, leading to the production of valuable building blocks in organic synthesis .
Result of Action
The compound’s involvement in the synthesis of pyrrolidin-2-ones and the catalytic protodeboronation of pinacol boronic esters suggests that it may contribute to the production of various organic compounds.
Action Environment
The action of 2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid can be influenced by environmental factors. For instance, the compound’s involvement in photoinduced organocatalyzed cyclization suggests that light conditions may affect its action . Additionally, the compound’s role in catalytic protodeboronation indicates that it may be sensitive to radical environments .
生物活性
2-(3-(Ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties, and modifications that enhance its bioactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.27 g/mol. The structure includes an ethoxymethyl group and a trifluoromethyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇F₃N₂O₂ |
| Molecular Weight | 240.27 g/mol |
| CAS Number | 2098103-49-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling and offering potential neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Research Findings
Recent studies have investigated the compound's efficacy in various biological contexts:
- Anticancer Properties : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Neuroprotective Effects : Research has shown that it may protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound demonstrated significant inhibitory effects against several bacterial strains, indicating its potential as an antibiotic agent.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal injury, the compound was administered to cultured neurons. Results indicated a significant reduction in cell death and preservation of mitochondrial function.
属性
IUPAC Name |
2-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-2-17-6-7-3-14(5-9(15)16)4-8(7)10(11,12)13/h7-8H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKMBNCMRJGNKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















